molecular formula C22H16N4OS B10816004 N-(2-naphthyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide

N-(2-naphthyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide

Cat. No.: B10816004
M. Wt: 384.5 g/mol
InChI Key: RVIVTVVRVLEHRM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-620220 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-620220 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: WAY-620220 can undergo substitution reactions, particularly at the naphthalene and thiazole rings, using reagents such as halides and bases.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

WAY-620220 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-620220 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, WAY-620220 can interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

WAY-620220 can be compared with other similar compounds, such as:

WAY-620220 stands out due to its unique combination of the benzimidazole, thiazole, and naphthalene moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N4OS

Molecular Weight

384.5 g/mol

IUPAC Name

N-naphthalen-2-yl-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H16N4OS/c27-21(24-17-10-9-15-5-1-2-6-16(15)11-17)12-26-20-8-4-3-7-18(20)25-22(26)19-13-28-14-23-19/h1-11,13-14H,12H2,(H,24,27)

InChI Key

RVIVTVVRVLEHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C4=CC=CC=C4N=C3C5=CSC=N5

Origin of Product

United States

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